REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8](SC)[CH:9]=2)[CH:4]=1.Cl[C:16]1C=C(C=CC=1)C(OO)=O.[S:26]([O-:29])([O-])=[O:27].[Na+].[Na+]>C(Cl)Cl.O>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([S:26]([CH3:16])(=[O:29])=[O:27])[CH:9]=2)[CH:4]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=CC=C(C=C2C=C1)SC
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OO)C=CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled in an ice bath
|
Type
|
WAIT
|
Details
|
the stirring was continued for another 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by flash chromatography (gradient elution 30-50% ethyl acetate/hexanes)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=CC=C(C=C2C=C1)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 930 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |